

# Application Note: Analysis of Chloronitromethane using Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: Chloronitromethane

Cat. No.: B120751

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## Introduction

**Chloronitromethane** (CNM) is a member of the halonitromethane (HNM) class of compounds, which are recognized as disinfection byproducts (DBPs) in drinking water.[1][2] These compounds are formed when disinfectants like chlorine react with natural organic matter present in the water. Due to their potential cytotoxicity and genotoxicity, there is a significant interest in the accurate and sensitive determination of HNMs, including **chloronitromethane**, in various matrices.[1][2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like **chloronitromethane**, offering high sensitivity and selectivity.[3] This application note provides a detailed protocol for the analysis of **chloronitromethane** in water samples using GC-MS.

## Experimental Protocols

### Sample Preparation: Solid-Phase Microextraction (SPME)

This protocol is adapted from methodologies developed for the analysis of halonitromethanes in drinking water.[4][5]

#### Materials:

- 20 mL headspace vials with PTFE-lined septa
- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Heater-stirrer
- Sodium chloride (NaCl), analytical grade
- Reagent water (Milli-Q or equivalent)
- **Chloronitromethane** standard solution

#### Procedure:

- Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.
- Add 4 g of NaCl to the sample to increase the ionic strength, which aids in the partitioning of volatile analytes into the headspace.
- Immediately seal the vial with a PTFE-lined septum and cap.
- Place the vial in a heater-stirrer and equilibrate the sample at 40°C for 10 minutes with constant stirring.
- Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 40°C while maintaining stirring.
- After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

## GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used for the analysis.

#### GC Conditions:

Parameter	Value
Column	DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature	250°C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature of 40°C, hold for 4 minutes. Ramp to 150°C at 10°C/min. Ramp to 250°C at 20°C/min and hold for 2 minutes.

## MS Conditions:

Parameter	Value
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230°C
Quadrupole Temp.	150°C
Acquisition Mode	Full Scan (m/z 45-200) for identification and Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp.	280°C

Selected Ion Monitoring (SIM) Parameters for **Chloronitromethane**:

Ion Role	m/z
Quantification Ion	49
Qualifier Ion 1	95
Qualifier Ion 2	46

## Quantitative Data

The following table summarizes the typical quantitative performance for the analysis of **chloronitromethane** based on data for halonitromethanes.[4][5]

Parameter	Value
Calibration Range	0.1 - 10 µg/L
Correlation Coefficient (r <sup>2</sup> )	> 0.995
Limit of Detection (LOD)	0.01 µg/L
Limit of Quantification (LOQ)	0.05 µg/L
Recovery	85 - 110%
Relative Standard Deviation (RSD)	< 15%

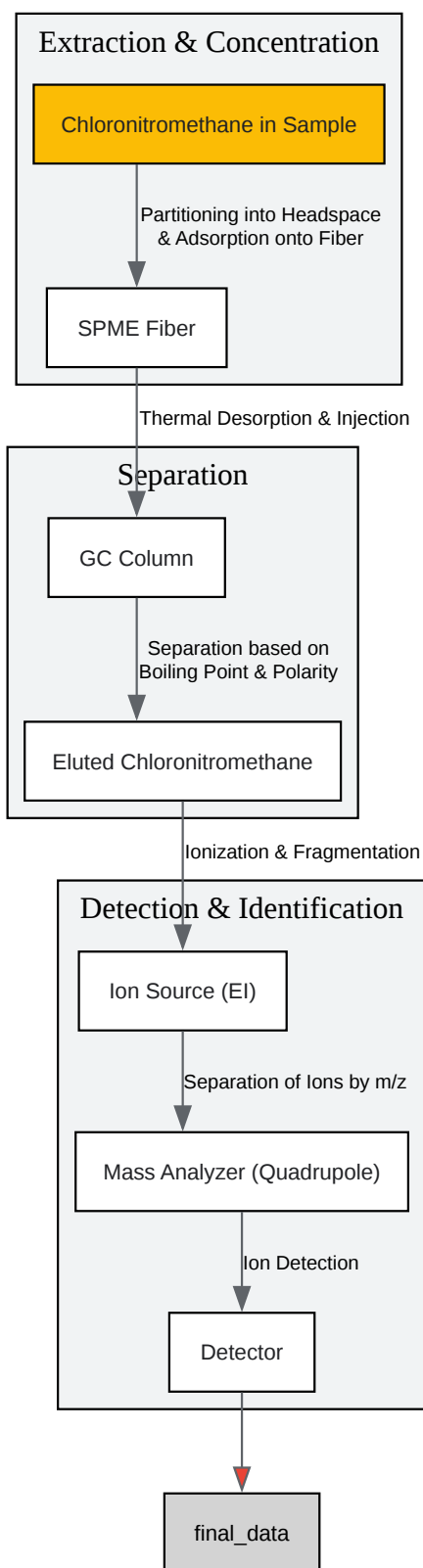
## Experimental Workflow Diagram



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Caption: Experimental workflow for the GC-MS analysis of **chloronitromethane**.

## Signaling Pathway Diagram (Logical Relationship)



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